Sulfamide

描述

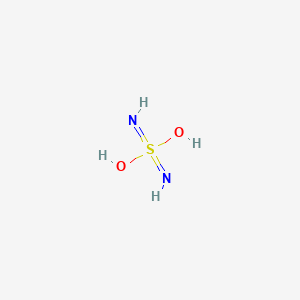

Structure

2D Structure

3D Structure

属性

IUPAC Name |

sulfamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H4N2O2S/c1-5(2,3)4/h(H4,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVBFHJWHLNUMCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064885 | |

| Record name | Sulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7803-58-9 | |

| Record name | Sulfamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7803-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007803589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphuric diamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS7TZW634V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Sulfamide and Its Derivatives

Direct and Indirect Synthetic Routes

The formation of the S-N bond in sulfamides can be achieved through a variety of pathways, each with its own set of advantages and limitations. These routes often involve the reaction of a sulfur-containing electrophile with a nitrogen-based nucleophile or vice versa.

The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone of sulfonamide synthesis. ucl.ac.uk This classical approach is widely utilized due to the ready availability of a diverse range of sulfonyl chlorides and amines. thieme-connect.com However, the synthesis of sulfonyl chlorides often requires harsh conditions, such as the use of chlorosulfonic acid or other strong oxidizing and chlorinating agents, which can limit the functional group tolerance of the process. thieme-connect.comnih.gov Furthermore, the reaction itself can generate hydrogen chloride (HCl) as a byproduct, necessitating the use of a base and potentially being incompatible with acid-sensitive substrates. luxembourg-bio.com

To circumvent the limitations associated with sulfonyl chlorides, methods for the direct amidation of sulfonic acids have been developed. These approaches often require an activation step to convert the sulfonic acid into a more reactive intermediate. For instance, sulfonic acids can be activated with triphenylphosphine (B44618) ditriflate to facilitate their direct coupling with amines. researchgate.net Microwave-assisted synthesis has also been shown to be an effective method for the direct conversion of sulfonic acids or their sodium salts into sulfonamides, offering high yields and good functional group tolerance. organic-chemistry.org Another strategy involves the activation of sulfonic acids as their corresponding N-hydroxybenzotriazole esters or Oxyma-O-sulfonates, which can then react with amines under mild, HCl-free conditions. luxembourg-bio.com A one-pot method has also been developed that leverages copper ligand-to-metal charge transfer to convert aromatic carboxylic acids into sulfonyl chlorides, which are then aminated in the same vessel to produce sulfonamides. nih.govacs.org

Table 1: Comparison of Amidation Reactions for Sulfonamide Synthesis

| Starting Material | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sulfonyl Chlorides | Primary/Secondary Amines, Base | Readily available starting materials, well-established. | Harsh synthesis of sulfonyl chlorides, HCl byproduct. |

| Sulfonic Acids | Triphenylphosphine ditriflate, Amines | Direct conversion, avoids sulfonyl chlorides. | Requires activating agent. |

| Sulfonic Acids | Microwave irradiation, Amines | High yields, good functional group tolerance. | Requires specialized equipment. |

| Sulfonic Acids | Oxyma-O-sulfonates, Amines | Mild conditions, HCl-free, compatible with acid-labile groups. | Requires pre-activation of sulfonic acid. |

| Aromatic Carboxylic Acids | [Cu(MeCN)4]BF4, DCDMH, SO2, hv; then Amine, Base | One-pot, from readily available carboxylic acids. | Multi-component reaction, may have substrate limitations. |

Synthesis via Sulfenamide (B3320178) Oxidation

An alternative pathway to sulfonamides involves the oxidation of sulfenamides. This method is advantageous as it starts from lower oxidation state sulfur compounds. The electrochemical oxidative coupling of thiols and amines provides a direct route to sulfonamides, proceeding through a sulfenamide intermediate. nih.gov In this process, the disulfide is initially formed, followed by the generation of an amine radical. The reaction of the aminium radical with the disulfide produces a sulfenamide, which then undergoes two consecutive oxidation steps to yield the final sulfonamide. nih.gov This electrochemical approach is environmentally benign, as it is driven by electricity and does not require sacrificial reagents or catalysts. nih.govsemanticscholar.org

Novel sulfinylamine reagents have emerged as powerful tools for the direct synthesis of primary sulfonamides. One such reagent, N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), reacts with a variety of organometallic reagents, including Grignard and organolithium reagents, to afford primary sulfonamides in good to excellent yields. nih.govacs.orgorganic-chemistry.org This one-step process is convenient and provides access to a broad range of medicinally relevant primary sulfonamides. nih.govacs.org Another developed reagent is a silyl (B83357) sulfinylamine, which allows for the rapid preparation of a wide array of primary sulfinamides from organometallic reagents. These sulfinamides can then be further functionalized. nih.govox.ac.uk

Table 2: Synthesis of Primary Sulfonamides using Sulfinylamine Reagents | Sulfinylamine Reagent | Organometallic Reagent | Key Features | | :--- | :--- | :--- | | N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) | Grignard Reagents, Organolithium Reagents | One-step synthesis, good to excellent yields, broad scope. | | N-silyl sulfinylamine (TIPS-NSO) | Grignard Reagents, Organolithium Reagents, Organozinc Reagents | Rapid preparation of primary sulfinamides as precursors. | Two-step sequence to other sulfonamide derivatives. |

Approaches from Thiols and Sulfinate Salts

Thiols and sulfinate salts represent readily available and cost-effective starting materials for sulfonamide synthesis. The oxidative coupling of thiols and amines has been extensively explored as a direct route to sulfonamides, streamlining synthetic pathways and reducing waste. rsc.orgrsc.orgsemanticscholar.orgresearchgate.net Various oxidizing agents and conditions have been employed for this transformation. For instance, I2O5 can mediate the oxidative S-N coupling between aryl thiols and amines under mild, metal-free conditions. thieme-connect.com An electrochemical method also enables the direct oxidative coupling of thiols and amines. nih.govsemanticscholar.org Another approach involves the in situ preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide (NCS), followed by reaction with an amine in the same vessel. organic-chemistry.org

Sulfinate salts can also serve as precursors to sulfonamides. They can be reacted with an electrophilic nitrogen source to form the sulfonamide linkage. acs.org Palladium-catalyzed coupling of aryl iodides with a sulfur dioxide surrogate can generate aryl ammonium (B1175870) sulfinates, which are then converted to sulfonamides in a one-pot process by treatment with an amine and sodium hypochlorite (B82951). organic-chemistry.org The reaction of sulfinates with Grignard reagents can also lead to the in situ formation of sulfonamides. organic-chemistry.org Furthermore, the reaction of methyl sulfinates with lithium amides, followed by oxidation of the resulting sulfinamides, provides a route to a variety of sulfonamides in high yields. organic-chemistry.org

Catalytic Synthesis Approaches

Catalysis offers a powerful means to achieve the synthesis of sulfonamides with high efficiency and selectivity, often under milder reaction conditions than traditional methods.

Transition-metal catalysis has been successfully applied to the synthesis of sulfonamides. Copper-catalyzed approaches have been particularly prominent. For example, a copper-catalyzed direct synthesis of sulfonamides from aryl boronic acids, amines, and 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as an SO2 surrogate has been reported, demonstrating broad scope and functional group tolerance. nih.gov Another copper-catalyzed method involves the aminosulfonylation of aryldiazonium tetrafluoroborates. organic-chemistry.org Synergistic photoredox and copper catalysis has also been employed for the synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source. acs.orgacs.org

Palladium catalysis has also found application in sulfonamide synthesis. As mentioned previously, a palladium-catalyzed coupling of aryl iodides and a sulfur dioxide surrogate can generate sulfinates that are then converted to sulfonamides. organic-chemistry.org Additionally, iron-based metal-organic frameworks have been used to catalyze the reaction of sodium arylsulfinate with nitroaromatics to produce N-arylsulfonamides. thieme-connect.com

Table 3: Examples of Metal-Catalyzed Sulfonamide Synthesis

| Metal Catalyst | Substrates | Key Features |

|---|---|---|

| Copper | Aryl boronic acids, Amines, DABSO | Direct synthesis, broad scope, good functional group tolerance. |

| Copper/Photoredox | Aryl radical precursors, Amines, SO2 source | Synergistic catalysis, proceeds at room temperature. |

| Palladium | Aryl iodides, DABSO, Amines | One-pot process via sulfinate intermediates. |

| Iron (in MOF) | Sodium arylsulfinate, Nitroaromatics | Heterogeneous catalysis, recyclable catalyst. |

Metal-Catalyzed Processes

Copper-Catalyzed C-N Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions, particularly Ullmann-type and Chan-Lam couplings, have been instrumental in the synthesis of N-aryl sulfamides. These methods typically involve the coupling of a sulfamide with an aryl halide or boronic acid. While much of the literature focuses on the broader class of sulfonamides, the principles are applicable to the arylation of sulfamides.

A practical, ligand-free copper-catalyzed method for the N-arylation of both aliphatic and aromatic sulfonamides with aryl bromides has been reported. nie.edu.sg This protocol offers a straightforward approach to generating N-arylated products in good to excellent yields. nie.edu.sg For instance, the coupling of various sulfonamides with substituted aryl bromides proceeds efficiently with a copper catalyst, providing a direct route to N-aryl sulfonamides. nie.edu.sg

In a related study, a copper-promoted desulfitative N-arylation of sulfonamides and NH-sulfoximines with sodium arylsulfinates has been developed. organic-chemistry.org This reaction proceeds with catalytic amounts of Cu(II) without the need for an external ligand, offering high efficiency and good tolerance of various functional groups. organic-chemistry.org The optimized conditions typically involve CuCl₂ as the catalyst, K₂CO₃ as the base, and DMSO as the solvent. organic-chemistry.org

Microwave heating has also been employed to accelerate copper-catalyzed N-arylation of sulfonamides with aryl bromides and iodides, enabling shorter reaction times. researchgate.net These copper-based catalytic systems are advantageous due to the low cost and toxicity of the metal. researchgate.net

The table below summarizes representative examples of copper-catalyzed N-arylation of sulfonamide derivatives, which are analogous to this compound coupling reactions.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuI | dmeda | K₂CO₃ | Toluene | 110 | 75-95 | nie.edu.sg |

| CuCl₂ | None | K₂CO₃ | DMSO | 120 | up to 93 | organic-chemistry.org |

| CuBr₂ | None | None | None (MW) | 140 | up to 81 | researchgate.net |

This table is illustrative of N-arylation of sulfonamides, a reaction type applicable to sulfamides.

Palladium-Catalyzed Alkylation and Arylation

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the formation of C-N bonds has been extended to this compound chemistry. Palladium-catalyzed cross-coupling reactions provide a versatile and highly efficient means for the N-arylation and N-alkylation of sulfamides.

A general and high-yielding palladium-catalyzed cross-coupling of methanesulfonamide (B31651) with a variety of aryl bromides and chlorides has been developed. acs.org This method is significant as it avoids the use of potentially genotoxic reagents like anilines and methanesulfonyl chloride. acs.org The reaction conditions are mild and demonstrate broad functional group compatibility.

Furthermore, palladium catalysis has been successfully applied to the C-N cross-coupling of chiral tert-butanesulfinamide with aryl halides, yielding N-aryl tert-butanesulfinamides without racemization. organic-chemistry.org While this example involves a sulfinamide, the methodology is highly relevant to the synthesis of chiral, non-racemic sulfamides. The optimized system uses Pd₂(dba)₃ as the palladium source, tBuXPhos as the ligand, and NaOH as the base, with the addition of a small amount of water being crucial for high yields. organic-chemistry.org

The synthesis of sulfinamides from aryl and alkenyl halides and N-sulfinylamines has also been achieved through palladium catalysis. nih.govacs.org This approach is notable for its mild conditions and high functional group tolerance, and the resulting sulfinamides can be readily converted to valuable sulfur(VI) compounds like sulfonamides and sulfamides. nih.govacs.org

The following table presents examples of palladium-catalyzed N-arylation of sulfonamide and sulfinamide precursors.

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | Buchwald-type | K₃PO₄ | Toluene | 100 | 70-95 | acs.org |

| Pd₂(dba)₃ | tBuXPhos | NaOH | Toluene/H₂O | 90 | 85-98 | organic-chemistry.org |

| SPhos Pd G3 | None | HCO₂Cs | 1,4-Dioxane | 75 | up to 85 | nih.govacs.org |

This table showcases N-arylation of related sulfur-nitrogen compounds, demonstrating the potential for this compound synthesis.

Other Transition Metal Catalysis

Beyond copper and palladium, other transition metals such as nickel, iron, and rhodium have been explored for the synthesis of sulfamides and related compounds. These metals offer alternative reactivity and can provide complementary approaches to existing methods.

Nickel Catalysis: A general method for the N-arylation of sulfamides with aryl bromides has been developed using a dual-catalytic system comprising nickel and a photoexcitable iridium complex. chemrxiv.orgduke.educhemrxiv.org This reaction proceeds at room temperature under visible light irradiation and is notable for its chemoselectivity, leaving aryl boronic esters and aryl chlorides untouched. chemrxiv.orgduke.educhemrxiv.org This photochemically mediated, nickel-catalyzed process represents a significant advancement, offering a complementary strategy to the more established Buchwald-Hartwig coupling methods. chemrxiv.org A nickel/light-driven N-arylation platform has also been reported for the synthesis of aryl sulfoximines and sulfamides from arylthianthrenium salts, addressing the challenge of forming C-N bonds with electron-rich arenes. acs.org

Iron Catalysis: Iron, being an earth-abundant and non-toxic metal, is an attractive catalyst for organic synthesis. An iron-catalyzed method for the synthesis of N-arylsulfonamides has been developed using readily available nitroarenes and sodium arylsulfinates. organic-chemistry.org The reaction is catalyzed by FeCl₂ with NaHSO₃ as a reductant under mild conditions. organic-chemistry.org This one-step process is practical, cost-effective, and tolerates a broad range of functional groups. organic-chemistry.org Additionally, iron catalysis has been employed for the synthesis of functionalized sulfilimines and sulfinamidines from sulfenamides, showcasing the versatility of iron in forming various sulfur-nitrogen linkages. rsc.orgnih.govnih.gov

Rhodium Catalysis: Rhodium catalysis has been utilized in the synthesis of organosulfur compounds, including transformations involving S-S bond cleavage of disulfides. mdpi.com While direct rhodium-catalyzed synthesis of sulfamides is less common, rhodium(II) carboxylates have been shown to catalyze the enantioselective oxygen transfer from sulfur to carbon in diazo sulfonylamidines, leading to chiral sulfinylamidines. nih.gov This represents an unusual asymmetric formal reduction of sulfur(VI) to sulfur(IV). nih.gov

Photoredox Catalysis in this compound Synthesis

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis, enabling the formation of chemical bonds under mild conditions. This approach has been successfully applied to the synthesis of sulfamides and their precursors.

As mentioned in the previous section, a notable example is the dual catalytic system of nickel and an iridium photosensitizer for the N-arylation of sulfamides with aryl bromides. chemrxiv.orgduke.edu This reaction proceeds at room temperature and complements traditional cross-coupling methods. The photocatalyst, upon irradiation with visible light, initiates a catalytic cycle that facilitates the C-N bond formation.

Photoredox catalysis has also been employed for the preparation of sulfones and sulfonamides using amine-SO₂ surrogates. nih.gov In these reactions, alkyl and aryl bromides are photocatalytically converted to their corresponding sulfinates, which are then trapped with electrophiles in a one-pot procedure to afford the desired products. nih.gov While this method focuses on sulfonamides, the generation of sulfinate intermediates via photoredox catalysis is a key step that can be adapted for this compound synthesis.

The synthesis of N-unsubstituted enaminosulfones from vinyl azides and sodium sulfinates has been achieved using a metal-free visible light photoredox-catalyzed reaction with eosin (B541160) Y as the photocatalyst. researchgate.net This process involves the generation of a sulfonyl radical, its addition to the vinyl azide, and subsequent transformations to yield the final product. researchgate.net

Electrochemical Synthesis Methods

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods, often avoiding the need for stoichiometric reagents and operating under mild conditions. Electrosynthesis has been successfully applied to the formation of sulfonamides and sulfamides.

An electrochemical oxidative coupling of amines and thiols has been developed for the direct synthesis of sulfonamides. acs.org This method is environmentally benign, with hydrogen as the only byproduct. The reaction exhibits a broad substrate scope and functional group compatibility. acs.org

Organocatalytic Methods

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major pillar of modern organic synthesis. An organocatalytic approach to the SuFEx (Sulfur(VI) Fluoride (B91410) Exchange) reaction has been developed using N-heterocyclic carbenes (NHCs). thieme-connect.com This method effectively mediates the transformation of sulfonyl fluorides with amines to form sulfonamides. thieme-connect.com The NHC acts as a carbon-centered Brønsted base, activating the substrate through hydrogen bonding. This organocatalytic approach is characterized by mild reaction conditions, broad substrate compatibility, high yields, and scalability, providing a robust platform for the synthesis of a diverse range of sulfonamide compounds, with clear applications for this compound synthesis. thieme-connect.com

Click Chemistry Approaches: Sulfur(VI)-Fluoride Exchange (SuFEx) for this compound and Polythis compound Synthesis

Click chemistry, a concept introduced by K. Barry Sharpless, emphasizes reactions that are high-yielding, wide in scope, stereospecific, and simple to perform. The Sulfur(VI) Fluoride Exchange (SuFEx) reaction has emerged as a powerful click reaction for the formation of S(VI)-containing compounds, including sulfamides. nih.govresearchgate.netrsc.orgchemrxiv.orgscispace.comnih.gov

SuFEx chemistry provides a practical and efficient route to prepare unsymmetrical sulfamides. nih.govresearchgate.netrsc.orgchemrxiv.orgscispace.comnih.gov The iterative addition of two different amines to an electrophilic sulfur(VI) reagent is often challenging due to the instability or insufficient reactivity of the intermediate. chemrxiv.org SuFEx overcomes these limitations due to the mildness, efficiency, and stability of the fluoride-containing intermediate. nih.govchemrxiv.org For example, the reaction of a primary amine with a sulfamoyl fluoride intermediate, generated in situ, allows for the controlled synthesis of N,N'-disubstituted sulfamides. nih.gov

A significant application of SuFEx chemistry is in the synthesis of polysulfamides, which are the –SO₂– analogues of polyureas. nih.govnih.gov These polymers are of interest due to their potential for forming hydrogen-bonded networks. nih.gov The SuFEx polymerization of stable AB-type monomers, containing both a sulfamoyl fluoride and an amine functionality (or a protected amine), has been developed for the preparation of a variety of polysulfamides. nih.gov This method allows for the synthesis of polymers with high thermal stability and tunable glass transition temperatures. nih.govrsc.org The versatility of the SuFEx polymerization enables the incorporation of both aliphatic and aromatic amines, leading to a diverse range of polymer structures. nih.gov

The following table provides an overview of the types of sulfamides and polysulfamides synthesized using SuFEx chemistry.

| Product Type | Monomers | Catalyst/Base | Key Features | Reference |

| Unsymmetrical Sulfamides | Primary amines, sulfamoyl fluorides | DBU, Pyridine (B92270) | High yields, broad scope, stable intermediates | nih.govresearchgate.netrsc.orgchemrxiv.orgscispace.comnih.gov |

| Polysulfamides | Bis(sulfamoyl fluoride)s, bis(amine)s | DBU, Pyridine | High thermal stability, tunable Tg | nih.govrsc.org |

| Degradable Polysulfamides | AB-type monomers | DABCO | On-demand polymerization, chemical recyclability | nih.gov |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of sulfamides and their derivatives to mitigate environmental impact, reduce waste, and enhance safety. These approaches focus on the use of sustainable solvents, solvent-free conditions, and efficient catalytic systems.

One prominent strategy involves replacing traditional volatile organic solvents with environmentally benign alternatives. Research has demonstrated successful sulfonamide synthesis in sustainable media such as water, ethanol (B145695) (EtOH), glycerol, and Deep Eutectic Solvents (DES) researchgate.net. A method utilizing sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) as an efficient oxidant allows for the conversion of thiols to sulfonyl chlorides, which then react in situ with various amines. researchgate.net This process is notable for its mild conditions and a simple, solvent-free workup that often requires only filtration, yielding good to excellent results. researchgate.net For instance, the reaction between thiophenol and morpholine (B109124) has been successfully carried out in a choline (B1196258) chloride/glycerol (ChCl/Gly) DES researchgate.net. Similarly, water has been used as a green solvent, with sodium carbonate employed as an HCl scavenger, providing a simple and efficient method for producing sulfonamide derivatives with high yields and purities researchgate.netmdpi.com.

Flow chemistry represents another significant advancement in the green synthesis of sulfonamides. A fully automated, two-step flow process has been developed for creating libraries of sulfonamides. acs.org This methodology minimizes waste and employs greener media. To overcome solubility issues and prevent precipitate formation in the flow system, polyethylene (B3416737) glycol 400 (PEG 400) has been effectively used as an eco-friendly organic cosolvent. acs.org This approach allows for the rapid and safe synthesis of primary, secondary, and tertiary sulfonamides on a scalable basis acs.org.

Mechanochemistry offers a solvent-free alternative for this compound synthesis. A one-pot, double-step mechanochemical procedure using solid sodium hypochlorite pentahydrate (NaOCl·5H₂O) has been developed. rsc.org This method involves a tandem oxidation-chlorination of disulfides, followed by amination, and works efficiently for both aromatic and aliphatic starting materials. rsc.org The purification process is also designed with environmental considerations in mind, avoiding harsh conditions rsc.org.

The use of recyclable catalysts is a cornerstone of green synthesis. Magnetic nanocatalysts, such as CuFe₂O₄@SiO₂, have been investigated for their utility in synthesizing sulfonamide derivatives. biolmolchem.com These catalysts exhibit good structural stability and can be easily separated from the reaction mixture and recycled, aligning with green chemistry principles biolmolchem.com.

| Green Approach | Key Reagents/Solvents | Description | Reference |

|---|---|---|---|

| Sustainable Solvents | Water, Ethanol, Glycerol, Deep Eutectic Solvents (e.g., ChCl/Glycerol) | Utilizes NaDCC·2H₂O for in situ generation of sulfonyl chlorides from thiols, followed by amination. Features mild conditions and simple filtration workup. | researchgate.net |

| Aqueous Synthesis | Water, Sodium Carbonate | Employs water as the solvent and Na₂CO₃ as an HCl scavenger for the reaction between sulfonyl chlorides and amines. | researchgate.netmdpi.com |

| Flow Chemistry | Polyethylene Glycol 400 (PEG 400) | A rapid, automated, and scalable synthesis using a meso-reactor apparatus. PEG 400 is used as a green cosolvent to maintain solubility. | acs.org |

| Mechanochemistry | Sodium Hypochlorite Pentahydrate (NaOCl·5H₂O) | A solvent-free, one-pot synthesis from disulfides and amines mediated by solid reagents under mechanical milling. | rsc.org |

| Recyclable Catalysis | CuFe₂O₄@SiO₂ Nanocatalyst | Use of a magnetic nanocatalyst that facilitates the reaction and can be easily recovered and reused. | biolmolchem.com |

Stereoselective and Enantioselective Synthesis of Chiral this compound Structures

The development of synthetic methods to control the stereochemistry of sulfamides is crucial, as chirality can significantly influence biological activity. Research in this area focuses on creating both centrally and axially chiral this compound-containing structures with high levels of enantioselectivity and diastereoselectivity.

A significant breakthrough has been the enantioselective synthesis of axially chiral sulfonamides. One powerful strategy involves the palladium-catalyzed hydroamination of allenes with aryl sulfonamides. acs.org This method provides a direct and rapid route to a variety of axially chiral sulfonamides. acs.org The resulting products can be synthesized on a gram scale with high yields (up to 99%), excellent enantioselectivities (up to 98% ee), and high diastereomeric ratios (>25:1 d.r.). acs.org The versatility of this method is demonstrated by its application in the synthesis of atropoisomeric non-natural amino acid derivatives and an axially chiral 8-membered cyclic sulfonamide acs.org.

Organocatalysis has also emerged as a vital tool for the enantioselective synthesis of chiral sulfur-containing compounds. For instance, a transition-metal-free, pentanidium-catalyzed sulfur alkylation of sulfenamides has been developed to produce a wide range of enantioenriched aryl and alkyl sulfilimines. nih.gov This protocol is characterized by its mild reaction conditions, exclusive chemoselectivity for sulfur over nitrogen, and high enantioselectivity. nih.gov The practicality of this method is highlighted by its success in gram-scale reactions and in the late-stage functionalization of existing drug molecules nih.gov.

Another approach involves the enantioselective construction of chiral sulfides through the electrophilic azidothiolation and oxythiolation of N-allyl sulfonamides. elsevierpure.comresearchgate.net This transformation is catalyzed by a chiral bifunctional selenide, yielding various chiral vicinal azidosulfides and oxysulfides in good yields with high enantioselectivities (up to 97% ee) and diastereoselectivities (up to >99:1 d.r.). researchgate.net A key feature of this method is its broad substrate scope, accommodating both electrophilic aryl- and alkylthiolating reagents elsevierpure.comresearchgate.net.

Chiral auxiliaries continue to play a role in the synthesis of optically active this compound-related structures. For example, enantioenriched sulfinamides, which are precursors for other chiral sulfur compounds, can be prepared using chiral amines as auxiliaries, with diastereomers being separated by crystallization nih.gov.

| Synthetic Strategy | Catalyst/Auxiliary | Transformation | Achieved Selectivity | Reference |

|---|---|---|---|---|

| Atroposelective Hydroamination | Palladium-catalyst | Synthesis of axially chiral sulfonamides from allenes and aryl sulfonamides. | up to 98% ee, >25:1 d.r. | acs.org |

| Organocatalytic S-Alkylation | Pentanidium catalyst | Enantioselective synthesis of chiral sulfilimines from sulfenamides. | High enantioselectivity and exclusive chemoselectivity. | nih.gov |

| Electrophilic Functionalization | Chiral Bifunctional Selenide | Azidothiolation and oxythiolation of N-allyl sulfonamides. | up to 97% ee, >99:1 d.r. | researchgate.net |

| Chiral Auxiliary Method | (R)-N-benzyl-1-phenylethanamine | Synthesis of chiral sulfinamides with subsequent diastereomer separation. | High enantiopurity after crystallization. | nih.gov |

Reaction Mechanisms and Reactivity Profiles of Sulfamide Compounds

Mechanistic Investigations of Sulfamide Formation

The synthesis of sulfamides has been approached through various methodologies, with mechanistic understanding evolving alongside synthetic advancements. The classical and most common method involves the reaction of primary or secondary amines with sulfuryl chloride in the presence of a base. rsc.orgcbijournal.com Microwave irradiation can activate the sulfonyl chloride, making the sulfonyl group more susceptible to nucleophilic attack by the amine to form an intermediate, which then eliminates hydrogen chloride to yield the sulfonamide.

Alternative sulfur sources and activation methods have been developed to overcome the limitations of using highly reactive sulfonyl chlorides. nih.govrsc.org One prominent approach is the use of sulfonyl fluorides, which are more stable and offer better selectivity. nih.gov The activation of the S-F bond is crucial for these reactions. For instance, calcium triflimide [Ca(NTf2)2] has been employed as a Lewis acid to activate sulfonyl fluorides, facilitating nucleophilic addition by a wide range of amines to form the corresponding sulfonamides in good yields. nih.govacs.org Preliminary studies suggest that both the divalent cation and the triflimide anion are essential for this conversion. nih.govacs.org Another strategy involves the combination of calcium triflimide and DABCO to activate sulfonyl fluorides for reaction with amines at room temperature. organic-chemistry.org

Oxidative methods provide another pathway to sulfamides. The reaction of thiols with amines in the presence of an oxidizing system like I2/tBuOOH proceeds through a proposed mechanism involving the initial formation of a thiyl radical. rsc.org This radical then undergoes an oxidative combination with ammonia (B1221849) or an amine to form a sulfinamide intermediate, which is subsequently oxidized to the final sulfonamide product. rsc.org Similarly, electrochemical oxidative coupling of thiols and amines involves the generation of an aminium radical that reacts with a disulfide, followed by two consecutive oxidation steps. rsc.org

Table 1: Comparison of Selected this compound Synthesis Methods

| Starting Materials | Reagents/Catalysts | Key Mechanistic Feature | Reference |

| Amine + Sulfonyl Chloride | Base (e.g., Pyridine (B92270), Triethylamine) | Nucleophilic attack of amine on sulfuryl chloride. | rsc.orgcbijournal.com |

| Amine + Sulfonyl Fluoride (B91410) | Ca(NTf2)2 (Lewis Acid) | Lewis acid activation of the S-F bond for nucleophilic attack. | nih.govacs.org |

| Thiol + Amine | I2/tBuOOH | Oxidative formation of a thiyl radical intermediate. | rsc.org |

| Thiol + Amine | β-MnO2, O2 | Catalytic direct sulfonylation. | rsc.org |

| Aniline (B41778) + Sulfur Dioxide | Triethylamine, Iodine | Activation of SO2 by amine-iodine complexes. | wikipedia.org |

Carbon-Nitrogen (C-N) Cross-Coupling Reactivity

Palladium-catalyzed cross-coupling reactions have become a powerful tool for forming C-N bonds, and this methodology has been successfully applied to sulfamides. acs.org The Hartwig-Buchwald amination allows for the coupling of this compound with aryl halides (bromo- or iodobenzene) to furnish N-aryl sulfamides. thieme-connect.de Mechanistic investigations point to a catalytic cycle typical for such reactions. The optimal catalyst system often involves a palladium(0) source, such as Pd2(dba)3, and a bulky, electron-rich phosphine (B1218219) ligand like P(t-Bu)3 or tBuXPhos. thieme-connect.deorganic-chemistry.org The reaction proceeds under relatively mild conditions and has been shown to be a convenient procedure for the synthesis of mono-arylated sulfamides. thieme-connect.de

The reduced nucleophilicity of sulfamides compared to simple alkylamines presents a challenge, but the development of specialized ligand systems has enabled these transformations. acs.orgthieme-connect.com The addition of a small amount of water has been found to be important for achieving high yields in some systems, likely by improving the solubility of the inorganic base (e.g., NaOH) used in the reaction. organic-chemistry.orgnih.gov This methodology is crucial for synthesizing complex molecules, as demonstrated in the preparation of intermediates for pharmaceuticals where chemoselective cross-coupling of an aryl bromide with this compound was a key step. acs.org

Table 2: Catalytic Systems for C-N Cross-Coupling of Sulfamides

| Catalyst/Ligand | Substrates | Base | Key Features | Reference(s) |

| Pd2(dba)3 / P(t-Bu)3 | This compound + Haloarenes | Not specified | Furnishes N-aryl sulfamides under mild conditions. | thieme-connect.de |

| Pd2(dba)3 / tBuXPhos | Sulfinamide + Aryl Halides | NaOH | Addition of water improves yield; preserves chirality. | organic-chemistry.orgnih.gov |

| Pd(0) source / BINAP, dppf, dppp | This compound + Haloarenes | Not specified | Resulted in more complex reaction mixtures and lower yields compared to P(t-Bu)3. | thieme-connect.de |

Carbon-Hydrogen (C-H) Amination Reactions

Direct C-H amination represents a highly efficient strategy for C-N bond formation, avoiding the need for pre-functionalized starting materials. Dirhodium catalysts, particularly the strapped carboxylate complex Rh2(esp)2, have proven to be exceptionally effective for promoting C-H amination reactions with this compound-derived substrates. nih.gov These reactions typically involve the in-situ generation of a rhodium nitrene intermediate from a this compound precursor and an oxidant. This highly reactive intermediate then inserts into an aliphatic C-H bond.

The mechanism of rhodium-catalyzed allylic C-H amination has been studied in detail. acs.org Kinetic experiments, stoichiometric studies, and DFT calculations support a process where allylic C-H activation generates a CpRh(π–allyl) complex. An external oxidant then induces a reductive elimination process, proceeding through a Rh(IV) intermediate, to form an allylic acetate (B1210297). The CpRh(III) complex can then act as a Lewis acid to catalyze the final amination of the allylic acetate intermediate. acs.org This methodology has been applied to the intramolecular C-H amination of sulfamate (B1201201) esters to produce cyclic products and intermolecularly with sulfonyl azides as the amino source. nih.govacs.org The choice of catalyst and nitrogen source is critical for achieving high efficiency and selectivity in these transformations. nih.govresearchgate.net

N-Arylation and N-Functionalization Pathways

N-Arylation of sulfamides is a key transformation for accessing a wide range of substituted derivatives. As discussed in section 3.2, palladium-catalyzed cross-coupling (Buchwald-Hartwig amination) is a primary method for achieving this. acs.orgthieme-connect.de This reaction allows for the direct formation of a bond between a this compound nitrogen and an aryl group from an aryl halide. thieme-connect.de The reaction is notable for its functional group tolerance and its applicability to complex molecular scaffolds. acs.org

Beyond arylation, other N-functionalization pathways are also important. For example, N,N'-disubstituted sulfamides can be further substituted to produce tetrasubstituted derivatives. tandfonline.com This highlights the nucleophilic character of the nitrogen atoms in a substituted this compound, allowing them to react with suitable electrophiles. The synthesis of unsymmetrical sulfamides can be achieved by reacting intermediates like 2-hydroxyphenyl-N-benzylsulfamate with various amines, such as benzylamine, cyclohexylamine, or dimethylamine, leading to the displacement of the hydroxyphenyl group and formation of the desired unsymmetrical product. tandfonline.com

Oxidative Transformations Involving this compound Moieties

The this compound moiety can undergo various oxidative transformations, depending on the reagent and reaction conditions. The oxidation of sulfonamides to N-sulfonylimines has been achieved using various methods, including reagents like CrO2, PhI(OAc)2/I2, and TEMPO, although these can suffer from limitations such as the use of metal catalysts or high temperatures. researchgate.net A newer method utilizes N-hydroxyphthalimide under mild conditions to achieve this transformation. researchgate.net

The oxidation of sulfonamide antimicrobials by strong oxidizing agents like Ferrate(VI) (Fe(VI)) has been studied in the context of water treatment. acs.org Kinetic studies show the reaction is first-order with respect to both the sulfonamide and Fe(VI). The reaction mechanism is complex, with the rate being pH-dependent, which relates to the protonation states of both Fe(VI) and the sulfonamide. acs.org For a compound like sulfamethoxazole (B1682508), analysis of the oxidation products suggests that the attack of Fe(VI) occurs at both the isoxazole (B147169) and aniline moieties with minimal preference. acs.org Similarly, photocatalytic oxidation using UV-TiO2 in combination with Fe(VI) has been shown to effectively degrade sulfonamides. nih.gov In this system, Fe(VI) acts as an electron acceptor, scavenging electrons from the TiO2 surface and enhancing the degradation rate. nih.gov Enzymatic oxidation, for example using versatile peroxidase (VP), is another pathway for transformation, yielding oxidized compounds. scielo.org.mx

Hydrolysis and Degradation Mechanisms

Sulfamides and sulfonamides are generally considered to be hydrolytically stable under typical environmental conditions, with long half-lives. nih.govresearchgate.net However, under specific conditions, particularly acidic or basic environments, or in the presence of catalysts, they can undergo hydrolysis.

Mechanistic studies indicate several possible degradation pathways:

S-N Bond Cleavage : This is a common pathway in acid-catalyzed hydrolysis, leading to the formation of sulfanilic acid. nih.govacs.org The hydrolysis rate often decreases with increasing pH because the anionic form of the sulfonamide is less susceptible to hydrolysis than the neutral form. researchgate.net

C-N Bond Cleavage : This pathway can also occur, particularly with heterocyclic sulfonamides, via an aromatic nucleophilic substitution mechanism. It results in the formation of sulfanilamide (B372717). nih.gov

C-S Bond Cleavage : This less common pathway can lead to the formation of aniline. nih.gov

The rate of hydrolysis is influenced by several factors. Acid-catalyzed hydrolysis is generally more favorable than base-catalyzed hydrolysis. researchgate.net For instance, N-alkyl sulfamates undergo specific acid-catalyzed hydrolysis even at alkaline pH. nih.gov The structure of the molecule also plays a role; sulfonamides with six-membered heterocyclic rings may be more easily hydrolyzed than those with five-membered rings. researchgate.net Furthermore, nanoceria (CeO2) has been shown to catalyze the hydrolytic cleavage of sulfonamide drugs under ambient conditions, producing sulfanilic acid, sulfanilamide, and aniline, suggesting it acts as a water-tolerant Lewis acid catalyst. nih.govacs.org Enzymatic degradation is another important pathway, involving the hydrolysis of the amide bond by specific enzymes like sulfamidases or through co-metabolism by bacteria. nih.govnih.govnih.gov

Table 3: Hydrolysis and Degradation of Sulfonamides

| Condition | Cleavage Pathway(s) | Major Products | Key Mechanistic Aspect | Reference(s) |

| Acidic (e.g., pH 4.0) | S-N, C-N | Sulfanilic acid, Sulfanilamide | Protonation facilitates nucleophilic attack by water. | nih.govacs.org |

| Neutral / Alkaline (e.g., pH 7-9) | Very Slow / Stable | - | Anionic form is less reactive towards hydrolysis. | nih.govresearchgate.net |

| Ceria (CeO2) Nanocatalyst | S-N, C-N, C-S | Sulfanilic acid, Sulfanilamide, Aniline | Ceria acts as a Lewis acid to catalyze hydrolysis. | nih.govacs.org |

| Enzymatic (Sulfamidase) | S-N | - | Enzymatic catalysis of N-S bond cleavage. | nih.gov |

| Enzymatic (Bacterial co-metabolism) | Pterin-conjugation | 2,4(1H,3H)-pteridinedione-SMX | Biotransformation via interaction with dihydropteroate (B1496061) synthetase (DHPS). | nih.gov |

Electrophilic and Nucleophilic Reactivity of the this compound Group

The reactivity of the this compound group is distinctly dichotomous, characterized by both electrophilic and nucleophilic centers.

Electrophilic Character of the Sulfur Atom: The sulfur atom in the sulfonyl group (SO2) is electron-deficient due to the presence of two highly electronegative oxygen atoms. This makes it a strong electrophilic center, susceptible to attack by nucleophiles. This electrophilicity is the basis for most this compound formation and degradation reactions.

In Synthesis: During formation from sulfonyl fluorides, the sulfur atom is attacked by the nucleophilic amine. Lewis acids like Ca(NTf2)2 enhance this electrophilicity by coordinating to the fluorine atom, making the sulfur even more susceptible to nucleophilic attack. nih.gov

In Hydrolysis: The mechanism of hydrolysis involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the electrophilic sulfur center, leading to the cleavage of an S-N bond. nih.gov

Nucleophilic Character of the Nitrogen Atoms: The nitrogen atoms in the this compound group possess lone pairs of electrons, rendering them nucleophilic. Their nucleophilicity is, however, attenuated by the electron-withdrawing effect of the adjacent sulfonyl group.

N-Functionalization: The nitrogen atoms can act as nucleophiles in reactions like N-arylation via palladium-catalyzed cross-coupling, where the deprotonated this compound anion attacks the palladium-activated aryl halide. thieme-connect.de

Reaction with Electrophiles: Substituted sulfamides can react with electrophiles to form more complex structures, such as tetrasubstituted sulfamides. tandfonline.com The attack of oxidizing agents like Ferrate(VI) can also occur at the aniline moiety of certain sulfonamides, which is a nucleophilic site. acs.org

Computational and Theoretical Investigations of Sulfamide Systems

Quantum Mechanical Studies

Quantum mechanical studies, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in predicting and interpreting the properties of sulfamide and sulfonamide-containing compounds. These methods allow for detailed examination of molecular geometries, vibrational frequencies, and electronic distributions.

Density Functional Theory (DFT) calculations are widely applied to this compound systems, offering a balance between computational cost and accuracy for larger molecular structures. Studies have utilized DFT to explore the supramolecular structures of sulfonamide-substituted silatranes, analyzing electron density distribution and intermolecular interactions such as NH···O-Si hydrogen bonds and CH···O=S short contacts fishersci.pt. These calculations help evaluate the mutual effects of geometry and electronic structure, providing insights into complex interactions fishersci.pt.

For novel sulfonamide compounds, such as ({4-nitrophenyl}sulfonyl)tryptophan (DNSPA), DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been employed to complement experimental data, showing good agreement between computed structural and spectroscopic properties wikipedia.orgwikipedia.orgwikipedia.orgwikidata.org. This approach has also been used to calculate the energies of interactions between molecular units wikipedia.org. In the context of environmental remediation, DFT calculations have investigated the adsorption behavior of sulfonamide drugs like sulfanilamide (B372717), sulfadiazine (B1682646), and sulfadimethoxine (B1681780) on blue phosphorene nanotubes, determining adsorption energies and changes in electronic properties mims.com.

Further applications of DFT include the optimization of geometries and analysis of molecular, electronic, covalent, and non-covalent interactions in sulfonamide Schiff bases, typically using the B3LYP functional with the 6-311G+(d,p) basis set wikipedia.orgwikipedia.org. DFT studies also extend to analyzing the stability of different conformers (e.g., E-forms versus Z-forms) in novel Schiff base sulfonamide analogues, where strong correlations between experimental observations and quantum chemical descriptors have been observed fishersci.co.uk. The impact of solvent environments on molecular characteristics, vibrational frequencies, and nonlinear optical (NLO) properties of sulfonamide derivatives has also been explored using DFT, revealing that the most stable molecular structure is often achieved in the gas phase wikipedia.org. DFT simulations have been used to investigate the electronic structures of sulfonamide antibiotics to understand their reactivity towards ozone oxidation fishersci.ca. Additionally, DFT calculations have been applied to study the adsorption of this compound drugs onto fullerene-like nanocages, determining adsorption energies and their impact on electrical conductivity guidetopharmacology.org.

Ab initio calculations, which are based on fundamental quantum mechanical principles without empirical parameters, provide a high level of accuracy for this compound systems. For this compound itself, ab initio calculations have been crucial in studying its conformational potential energy surface, including S—N bond rotations and nitrogen inversion processes wikipedia.org. These studies identified a cis–trans arrangement of amino groups as the lowest energy conformation, with very low nitrogen inversion barriers, suggesting that certain forms are dominant in the gas phase wikipedia.org. The importance of including d-functions on sulfur in basis sets for correctly describing this compound's bonding has also been highlighted wikipedia.org.

Beyond this compound, ab initio methods have been applied to 2-chloroethylnitrosothis compound compounds (CENS) to determine their lowest-energy conformations and transition states, comparing results across various computational methods wikidata.org. In broader sulfonamide research, ab initio calculations have been combined with structural information to explain conformational effects that influence biological activity thermofisher.com. These methods have also been utilized to evaluate the first hyperpolarizability of sulfonamide amphiphiles mims.com and to predict acid-ionization constants and structural properties of sulfonamide drugs like sulfamethazine (B1682506) and sulfamerazine (B1682647) in aqueous solutions using the polarized continuum model (PCM) fishersci.ca. Furthermore, ab initio calculations have been employed for the theoretical characterization of azo dye sulfonamides, investigating structural, spectroscopic, and electronic properties fishersci.ca. A method known as Ab Initio Bond Lengths-pKa (AIBL-pKa) has been developed to accurately predict the acid/base properties of sulfonamides, demonstrating statistically significant correlations between bond lengths and pKa values wikipedia.org.

Molecular Orbital Analysis

Molecular orbital analysis, particularly the examination of frontier molecular orbitals (FMOs), provides critical insights into the chemical reactivity and electronic properties of this compound and its derivatives.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key frontier molecular orbitals that govern a molecule's chemical reactivity and electron transfer characteristics. For a sulfonamide Schiff base, HOMOs are typically observed in the pyridine (B92270) and benzene (B151609) rings, the azomethine group, and the oxygen and nitrogen atoms of the sulfonamide group, while LUMOs are present in the oxygen and nitrogen atoms of the sulfonamide group, azomethine group, pyridine ring, and benzene ring of the sulfamethoxazole (B1682508) part wikipedia.orgwikipedia.org. For thiazole-sulfonamide analogs, HOMOs are primarily distributed on specific rings and over the sulfonamide nitrogen atoms, whereas LUMOs show varied distribution patterns wikipedia.org. Higher HOMO energy values are indicative of a molecule's electron-donating ability, while lower LUMO energies suggest good electron-accepting capabilities wikipedia.orgwikipedia.org.

In sulfonamide drugs such as sulfadiazine and sulfamerazine, the electron density in the HOMO is often localized on the benzenesulfonamide (B165840) and amino groups, while the LUMO electron density is concentrated on heterocyclic rings like the pyrimidine (B1678525) ring, suggesting an electron transfer mechanism from the benzene sulfonamide ring and amino group to the heterocyclic ring wikidata.org. The isodensity surfaces of FMOs generally exhibit consistent patterns across thiophene (B33073) sulfonamide derivatives, though the presence of highly electronegative heteroatoms can cause disturbances mims.com. Adsorption of this compound drugs onto nanocages significantly alters the energy levels of both HOMO and LUMO, which in turn influences their electrical conductivity guidetopharmacology.org.

The energy gap (ΔE) between the HOMO and LUMO is a crucial descriptor for predicting a molecule's kinetic stability, chemical reactivity, and charge transfer interactions. A smaller HOMO-LUMO energy gap generally correlates with higher chemical reactivity and biological responsiveness, as less energy is required for electron excitation wikipedia.orgwikipedia.orgfishersci.sewikidata.org.

For a sulfonamide Schiff base, an energy gap of 4.20 eV has been reported, indicating high reactivity and polarizability wikipedia.orgwikipedia.org. Thiazole-sulfonamide analogs exhibit energy gaps ranging from 6.62 eV to 7.92 eV, with higher values signifying greater electronic stability wikipedia.org. Studies on N-(2,3-dichlorophenyl)-2-nitrobenzene-sulfonamide found the most stable structure in the gas phase with the highest energy gap of 10.7376 eV, and observed that a decrease in this gap leads to an increase in first static hyperpolarizability (β), suggesting enhanced nonlinear optical (NLO) properties wikipedia.org. Similarly, for thiophene sulfonamide derivatives, energy gaps between 3.44 eV and 4.65 eV reflect their stability, and hyperpolarizability is inversely related to the squared HOMO-LUMO gap mims.com. For sulfonamide antibiotics, a smaller HOMO-LUMO energy gap has been shown to indicate higher reactivity towards ozone oxidation fishersci.ca. Furthermore, a smaller LUMO-HOMO energy gap in the triplet states of sulfonamides suggests weaker S-N bonds and increased reactivity of the sulfonamide moiety during photolysis probes-drugs.org.

Table 1: Representative HOMO-LUMO Energy Gaps for Sulfonamide Compounds

| Compound Type | Energy Gap (eV) | Reference |

| Sulfonamide Schiff Base | 4.20 | wikipedia.orgwikipedia.org |

| Thiazole-Sulfonamide Analog 1 | 7.91 | wikipedia.org |

| Thiazole-Sulfonamide Analog 2 | 7.92 | wikipedia.org |

| Thiazole-Sulfonamide Analog 21 | 6.62 | wikipedia.org |

| N-(2,3-dichlorophenyl)-2-nitrobenzene-sulfonamide (Gas Phase) | 10.7376 | wikipedia.org |

| Azo Dye Sulfonamide | 3.34 | fishersci.ca |

| New Sulfonamide Compound (S2M-S3) | 4.09 | fishersci.be |

| Thiophene Sulfonamide Derivatives (Range) | 3.44–4.65 | mims.com |

| Synthesized Sulfonamide Compound (DIDA) | 0.1 | fishersci.no |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational tools that establish mathematical relationships between the chemical structure of compounds and their biological activity. These studies are crucial for predicting the activity of new molecules and guiding the design of more potent and selective drugs.

For this compound derivatives, QSAR studies have been conducted to characterize structural features required for selective binding to carbonic anhydrase (CA) isozymes, such as CAI and CAII fishersci.at. These studies often involve electronic descriptors like HOMO and LUMO energies, as well as steric descriptors fishersci.at. For instance, QSAR models have suggested that substituents with high electronegativity and less bulk at the R and R' positions of the this compound derivative [RR'NSO(2)NH(2)] can lead to potent and selective CA-II inhibitory activity fishersci.at.

QSAR investigations have also focused on sulfonamide-based matrix metalloproteinase (MMP) inhibitors, aiming to provide guidelines for designing more effective inhibitors fishersci.ca. These studies have shown that the inhibitory potencies of such compounds against MMPs are significantly correlated with the hydrophobic properties of the molecules, indicating a dominant role for hydrophobic interactions within the enzymes wikidoc.org.

Furthermore, QSAR studies on sulfamate (B1201201) and this compound inhibitors targeting human carbonic anhydrase isozymes I, II, IX, and XII have revealed that molecular shape and size strongly influence inhibition, while lipophilicity appears to be a minor factor citeab.com. The presence of specific molecular fragments, such as C6 (totally substituted benzene), F, O, and NO2, has been found to increase inhibitory activity against certain CA isoforms, whereas fragments like C, CH, CxHy (substituted benzene/naphthalene), and NH can decrease it citeab.com. Three-dimensional QSAR (3D-QSAR) models, such as Topomer CoMFA, have been developed for sulfonamide hydroxamate derivatives as MMP-2 inhibitors, providing theoretical guidance for the synthesis of new inhibitors by highlighting the significance of electrostatic and steric descriptors wikipedia.orgmims.com.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time, providing a dynamic view of molecular systems. While direct MD simulations focusing solely on the simplest this compound (H₂N-SO₂-NH₂) are less commonly reported in isolation, extensive studies have utilized MD simulations to investigate the behavior of various sulfonamide derivatives in complex biological and material systems.

For instance, MD simulations have been employed to explore the interactions between sulfonamides and target proteins, such as triose phosphate (B84403) isomerase (TPI) and hepatitis B virus (HBV) core protein peerj.comresearchgate.net. These simulations provide insights into binding processes, conformational changes upon ligand binding, and the identification of key residues involved in the interaction peerj.comresearchgate.net. Studies on sulfonamide-protein complexes have utilized MD to analyze binding stability, binding free energies, and the impact of amino acid substitutions on affinity peerj.comresearchgate.netconicet.gov.arnih.govnih.gov. For example, MD simulations have confirmed the stable binding modes of novel sulfonamide derivatives with DNA gyrase, suggesting their potential as anti-MRSA agents rsc.org. Similarly, MD studies have assessed the stability of pyrazole-carboxamides bearing sulfonamide moieties when bound to human carbonic anhydrase (hCA I and hCA II) receptors, revealing minor conformational changes and fluctuations nih.gov.

Beyond biological interactions, coarse-grained molecular dynamics (CG-MD) simulations have been applied to polysulfamides, a class of polymers containing this compound linkages. These simulations help in understanding the relationship between polythis compound backbone design and the assembled structure, particularly concerning hydrogen bonding interactions between this compound groups researchgate.net. CG-MD models have successfully reproduced experimentally observed trends in crystallinity for variations in polythis compound backbone designs, highlighting the importance of factors like segment contour length, bulkiness, and segment non-uniformity on hydrogen bonding and orientational order researchgate.net.

The application of MD simulations to this compound systems, whether isolated or within larger molecular assemblies, allows for a detailed examination of their dynamic behavior, intermolecular interactions, and conformational landscapes, which are crucial for understanding their properties and potential applications.

Adsorption Studies of this compound onto Nanomaterials

The adsorption of this compound and, more broadly, sulfonamide compounds onto various nanomaterials has been a subject of significant research, particularly in the context of environmental remediation and sensing applications. These studies elucidate the mechanisms governing adsorption and the factors influencing removal efficiency.

Carbon-based nanomaterials, such as carbon nanotubes (CNTs) and graphene-based materials, are widely investigated adsorbents for sulfonamides due to their large surface area, tunable surface chemistry, and extensive delocalized electron systems researchgate.netresearchgate.net. Research indicates that sulfonamide adsorption onto multiwalled carbon nanotubes (MWNTs) and graphite (B72142) occurs strongly, primarily attributed to π-π electron coupling with the graphene surface of the adsorbent acs.orgacs.orgfigshare.com. The pH of the solution significantly influences adsorption, with the protonated neutral form of sulfonamides generally adsorbing more strongly than their deprotonated anionic counterparts acs.orgfigshare.comtandfonline.com. Studies have shown that adsorption kinetics are fast, often following pseudo-second-order and intraparticle diffusion models, suggesting control by both surface adsorption and diffusion processes tandfonline.com. Adsorption energies of sulfonamide molecules on CNTs have been found to be higher in aqueous environments compared to vacuum, even though the process remains physical adsorption researchgate.netresearchgate.net. The relative adsorption stability on carbon nanotubes varies among different sulfonamides, with sulfamethazine exhibiting higher adsorption energy than sulfadiazine, sulfamerazine, sulfamethoxazole, and sulfanilamide researchgate.netresearchgate.net.

Graphene oxide (GO) and its modified forms have also shown promising adsorption capabilities. Sulfonated graphene oxide (SGO) composites with carboxymethyl cellulose (B213188) and chitosan (B1678972) have demonstrated enhanced adsorption capacities for sulfamethoxazole (SMX) and sulfapyridine (B1682706) (SPD), with the process being spontaneous and pH-dependent nih.gov. Intercalating functional pillars like pentafluorobenzene (B134492) (PFB) and sodium 2,3,4,5,6-pentafluorobenzoate (PFBS) into GO sheets has significantly increased the adsorption capacities for sulfadiazine (SD), with hydrophobic interactions and hydrogen bonding playing key roles nih.gov. Mesoporous graphene produced from plastic waste has also proven effective for rapid sulfamethazine (SMZ) adsorption, mainly through π-π / π+-π electron interactions between the aromatic and pyrimidine rings of SMZ and the graphitic adsorbent d-nb.info.

Other nanomaterials explored for sulfonamide adsorption include:

Blue phosphorene-based nanotubes (BPNTs): Density functional theory (DFT) calculations show weak adsorption of sulfanilamide (SAM), sulfadimethoxine (SMX), and sulfadiazine (SDZ) on pristine BPNTs, but single-vacancy BPNTs can significantly increase adsorption affinity plos.org.

Amorphous nano-carbon (ANC): ANC exhibits large adsorption capacities for sulfadiazine (SD) and sulfamethoxazole (SMZ), involving mechanisms such as cation exchange, electrostatic interaction, hydrophobic effects, hydrogen bonding, and π-π interactions tandfonline.com.

Clay minerals: Adsorption of sulfonamide antimicrobials to clay minerals shows pronounced pH dependence, consistent with sorbate (B1223678) speciation and clay properties, with surface charge density influencing sorption acs.org.

Metal oxides: Theoretical studies using DFT have investigated the adsorption properties and degradation mechanisms of sulfonamides on titanium dioxide (TiO₂) surfaces (e.g., TiO₂(101) and TiO₂(001)) researchgate.net.

N-doped magnetic biochar: This material has been explored for efficient sulfonamide antibiotic removal, with mechanisms involving nitrogen-containing functional groups and highly dispersed iron oxides, and enhanced by π-π electron donor-acceptor (EDA) interactions and Lewis acid-base interactions nih.gov.

The diverse range of nanomaterials and identified adsorption mechanisms underscores the potential for developing highly efficient and reusable adsorbents for this compound and related compounds in various applications.

Theoretical Predictions of Spectroscopic Parameters

Theoretical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are extensively used to predict the spectroscopic parameters of this compound and its derivatives. These predictions are crucial for understanding molecular structure, vibrational modes, and electronic properties, often complementing or guiding experimental spectroscopic analyses.

DFT calculations, frequently employing basis sets such as B3LYP/6-31G(d,p), B3LYP/6-311++G**, and 6-311G+(d,p), are commonly used to optimize molecular geometries and predict vibrational frequencies (infrared and Raman spectra) scientific.netnih.govnih.govresearchgate.netorientjchem.orgresearchgate.netaip.orgnih.govconicet.gov.arresearchgate.netysu.amdergipark.org.tr. For example, theoretical predictions of vibrational frequencies for sulfonamide compounds like 4-methyl-N-(2-methylphenyl) benzene sulfonamide have been assigned and compared with experimental IR spectra, showing good agreement scientific.net. Similarly, studies on sulfanilamide have involved computing vibrational frequencies using Hartree-Fock/6-21G(*) and DFT/B3LYP/6-31++G(d,p) levels of theory, with assignments based on total energy distribution (TED) calculations researchgate.netresearchgate.net. The theoretical spectrograms (IR and Raman) are often constructed and compared with experimental data, sometimes requiring scaling factors to achieve better agreement due to computational models being in the gas phase while experiments are often in the solid phase nih.govorientjchem.orgnih.govysu.am.

Beyond vibrational spectroscopy, theoretical methods are also applied to predict other spectroscopic parameters:

NMR Chemical Shifts: Ab initio methods, including fragment-based quantum chemical calculations, are used to predict NMR chemical shifts, providing highly accurate predictions for various molecular structures acs.orgnih.govnih.gov. Machine learning models trained on high-quality experimental datasets can also predict ¹H NMR chemical shifts with remarkable accuracy, surpassing traditional DFT calculations arxiv.orgmdpi.com.

Electronic Properties: Calculations of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, energy gaps, and molecular electrostatic potential (MEP) are routinely performed using DFT scientific.netnih.govaip.orgresearchgate.netdergipark.org.tr. These parameters provide insights into electron transfer, chemical reactivity, and potential non-linear optical properties scientific.netnih.gov.

Rotational Spectroscopy: Theoretical methods, such as B3LYP and MP2 with the 6-311++G** level of theory, are used to predict molecular geometry and spectroscopic parameters (e.g., rotational constants, dipole moments) for different conformers of sulfonamides like benzenesulfonamide (BSA), p-toluenesulfonamide (B41071) (PTS), and sulfanilamide (SUA) nih.govcore.ac.uk. These predictions are crucial for understanding conformational landscapes and interpreting experimental rotational spectra nih.govcore.ac.uk.

Spectroscopic and Crystallographic Characterization

Advanced Spectroscopic Methods

Beyond X-ray crystallography, various spectroscopic techniques provide complementary information on the structure, dynamics, and interactions of sulfamide and its related compounds in different states.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a fundamental tool for confirming the structures of sulfonamides and their derivatives in solution. scilit.comacs.orgnih.govrsc.orgscielo.br

¹H NMR Spectroscopy: The chemical shifts of the sulfonamide N-H protons are typically observed in the downfield region of the ¹H NMR spectrum, often appearing as singlet peaks between approximately 8.78 and 11.3 ppm. nih.govresearchgate.netnih.govrsc.org This downfield shift can be attributed to the involvement of these protons in intramolecular hydrogen bonding interactions and their proximity to the electron-withdrawing sulfonyl group. nih.govresearchgate.net Aromatic protons in sulfonamide derivatives typically resonate in the range of 6.51 to 8.09 ppm, while aliphatic protons generally yield signals in the upfield region. nih.govrsc.orgscielo.br Changes in ¹H NMR chemical shifts can also be utilized to study molecular interactions, such as the binding of sulfonamides to micelles, and to estimate binding constants. acs.org

¹³C NMR Spectroscopy: In ¹³C NMR spectra, the characteristic signals for carbon atoms in sulfonamides also provide structural confirmation. Carbonyl carbon atoms, if present in the molecule, typically appear in the downfield region, often around 169 to 181 ppm. researchgate.netrsc.org Aromatic carbons generally show signals between 111.83 and 160.11 ppm. rsc.org Computational methods, such as Density Functional Theory (DFT), are often employed to predict chemical shifts, which generally show good agreement with experimental NMR data. nih.gov

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and understanding the vibrational modes within a molecule. For this compound (H₂N-SO₂-NH₂), the characteristic vibrations of the amino (NH₂) and sulfonyl (SO₂) groups are of primary interest.

Computational studies, such as those employing Density Functional Theory (DFT), have been utilized to predict the vibrational frequencies of this compound. Calculated vibrational frequencies for this compound include modes associated with the scissoring of the NH₂ group and stretching modes of the SO₂ group. Specifically, calculated vibrational frequencies for the this compound NH₂ group have been reported around 705 cm⁻¹, 694 cm⁻¹, and 702 cm⁻¹ conicet.gov.ar. For sulfonamide derivatives generally, the asymmetric and symmetric stretching vibrations of the SO₂ group typically appear in the ranges of 1320–1377 cm⁻¹ and 1134–1159 cm⁻¹, respectively ripublication.commdpi.comrsc.org. The S-N stretching vibration in sulfonamides has been observed around 931 cm⁻¹ mdpi.com. These characteristic bands are fundamental to the identification and structural elucidation of this compound and its derivatives.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce structural features. The electron ionization (EI) mass spectrum of this compound (H₄N₂O₂S) reveals several characteristic fragment ions. The molecular weight of this compound is approximately 96.109 g/mol nist.gov.

The mass spectrum of this compound shows a molecular ion peak at m/z 96. Prominent fragment ions are observed at various m/z values, indicating the successive loss of molecular fragments. Key fragmentation pathways typically observed in sulfonamides include the loss of SO₂ (64 Da) nist.gov. For this compound, significant peaks in the electron ionization mass spectrum include m/z 96 (molecular ion, M⁺), m/z 80 (likely [M-O]⁺ or [M-NH₂]⁺, though specific assignment requires further analysis), m/z 66 (possibly [M-SO]⁺ or [M-NH₂-NH₂]⁺), m/z 64 ([SO₂]⁺), m/z 48 ([SO]⁺), and m/z 32 ([S]⁺ or [NH₂NH₂]⁺) nist.gov. The fragmentation pattern is reproducible and provides valuable structural information about the molecule acdlabs.com.

Table 1: Representative Electron Ionization Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment (Illustrative) |

| 96 | High | [H₄N₂O₂S]⁺ (Molecular Ion) |

| 64 | High | [SO₂]⁺ |

| 48 | Moderate | [SO]⁺ |

| 32 | Moderate | [S]⁺ or [NH₂NH₂]⁺ |

| ... | ... | ... |

Note: The relative intensities are illustrative based on general mass spectrometry principles and common fragmentation patterns for sulfonamides. Specific peak heights would need to be extracted directly from the NIST WebBook spectrum nist.gov.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule, typically providing absorption maxima (λmax) in the ultraviolet and visible regions of the electromagnetic spectrum. For many organic compounds, particularly those with conjugated systems or aromatic rings, UV-Vis spectra show distinct absorption bands related to π-π* and n-π* electronic transitions mdpi.com.

Compound Names and PubChem CIDs

Sulfamide in Medicinal Chemistry Research

Sulfamide as a Bioisostere and Pharmacophore

In the realm of medicinal chemistry, sulfamides (R₂NSO₂NR₂) serve as effective bioisosteres for several key functional groups, including amides, ureas, and carbamates researchgate.netyoutube.comekb.egmlsu.ac.in. This strategic bioisosteric replacement is pivotal for optimizing the physicochemical properties of drug candidates, enhancing their potency and selectivity, modulating metabolic pathways, and mitigating off-target toxicity in drug discovery programs drughunter.com. The versatility of sulfamides is further amplified by their capacity to accommodate up to four different substituents across their two nitrogen atoms, thereby offering substantial structural diversity researchgate.net. This functional group is capable of forming multiple electrostatic interactions with protein targets, making it an advantageous substitute for functionalities such as sulfonamide, sulfamate (B1201201), urea (B33335), carbamate, ketoamide, ester, and amide in potential pharmaceutical agents researchgate.net.

A notable example of this compound's clinical application is the broad-spectrum antibiotic Doripenem, which incorporates a monosubstituted this compound pharmacophore researchgate.netyoutube.com. Sulfamides are considered an emerging functional group in drug design, presenting unique opportunities for medicinal chemists to explore novel chemical spaces and potentially secure intellectual property advantages researchgate.nettandfonline.com. While sulfonamides are widely acknowledged as prominent sulfur pharmacophores in drug discovery, sulfamides offer comparable benefits, including high stability, favorable solubility, and the presence of multiple hydrogen bonding donor and acceptor sites, which facilitate interactions with metal ions and amino acid residues tandfonline.comtandfonline.com.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives